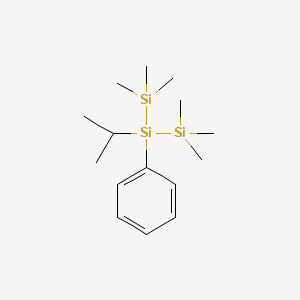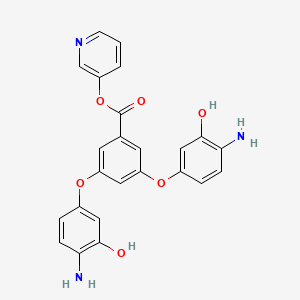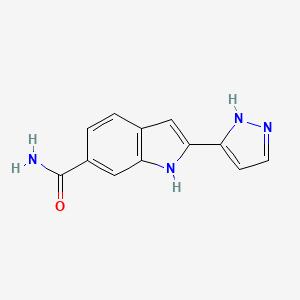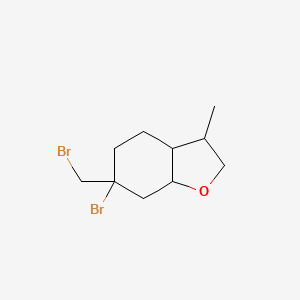![molecular formula C16H20SSi B14204540 Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane CAS No. 828915-77-1](/img/structure/B14204540.png)
Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane is an organosilicon compound that features a silicon atom bonded to two methyl groups, a phenyl group, and a 2-(phenylsulfanyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane typically involves the hydrosilylation of alkenes with silanes. One common method is the reaction of phenylsilane with 2-(phenylsulfanyl)ethyl chloride in the presence of a catalyst such as platinum or rhodium complexes. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times varying from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new functional groups replacing the phenylsulfanyl group.
Applications De Recherche Scientifique
Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to modify surfaces.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism by which Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The phenylsulfanyl group can also interact with biological molecules, potentially influencing the compound’s activity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 2-(phenylsulfanyl)ethyl group.
Diphenylmethylsilane: Contains two phenyl groups instead of one.
Trimethylsilane: Contains three methyl groups instead of two methyl and one phenyl group.
Uniqueness
Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane is unique due to the presence of the 2-(phenylsulfanyl)ethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
828915-77-1 |
|---|---|
Formule moléculaire |
C16H20SSi |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
dimethyl-phenyl-(2-phenylsulfanylethyl)silane |
InChI |
InChI=1S/C16H20SSi/c1-18(2,16-11-7-4-8-12-16)14-13-17-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
Clé InChI |
DKTNRDRVLGVTRA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCSC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


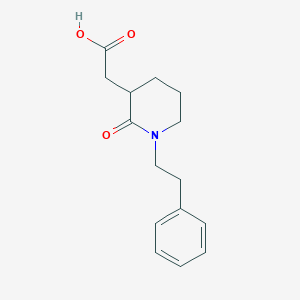
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
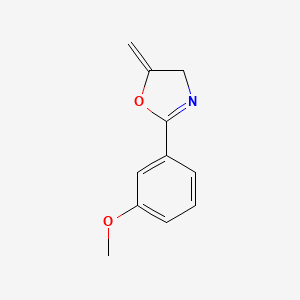
![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)
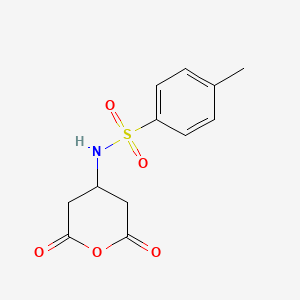

![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
